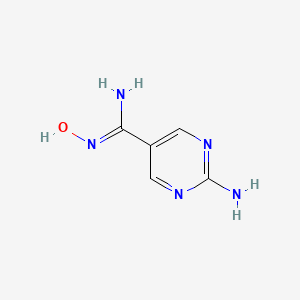

2-Amino-N-hydroxypyrimidine-5-carboximidamide

Description

Properties

Molecular Formula |

C5H7N5O |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

2-amino-N'-hydroxypyrimidine-5-carboximidamide |

InChI |

InChI=1S/C5H7N5O/c6-4(10-11)3-1-8-5(7)9-2-3/h1-2,11H,(H2,6,10)(H2,7,8,9) |

InChI Key |

ODBDZDOAMMXVMQ-UHFFFAOYSA-N |

Isomeric SMILES |

C1=C(C=NC(=N1)N)/C(=N/O)/N |

Canonical SMILES |

C1=C(C=NC(=N1)N)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-amino-N-hydroxypyrimidine-5-carboximidamide typically involves the construction of the pyrimidine ring followed by functionalization to introduce the amino and N-hydroxycarboximidamide groups. The key approaches include:

- Cyclization reactions starting from amino-substituted unsaturated carboxylates and carboxylic acid amides.

- Condensation reactions of β-ketoesters with amidines or thiourea derivatives.

- Hydroxylamine treatment to convert carboximidamide groups into N-hydroxy derivatives.

Preparation via Cyclization of 3-Amino-2-unsaturated Carboxylates and Carboxylic Acid Amides

A notable industrially viable method is described in patent EP0326389B1, which provides a general process for preparing 4-hydroxypyrimidines, structurally related to 2-amino-N-hydroxypyrimidine-5-carboximidamide. The process involves:

- Reacting a 3-amino-2-unsaturated carboxylate with a carboxylic acid amide under controlled heating (20–200 °C, preferably 90–130 °C).

- The reaction proceeds via cyclization to form the pyrimidine ring.

- The addition order of reactants is flexible; however, adding the mixture into an alcoholic base solution is preferred.

- The reaction completes within 2–20 hours depending on conditions.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Methyl 3-amino-2-pentenoate + Acetamide | Dropwise addition in n-butanol at 105–110 °C | Cyclization to 4-hydroxypyrimidine derivative |

| 2 | Heating for 2 hours at 110 °C | Completion of ring formation | High yield, minimal by-products |

This method is advantageous for industrial scale due to inexpensive starting materials, high yield, and simplicity.

Condensation of β-Ketoesters with Amidines or Thiourea

Another classical approach involves the condensation of β-ketoesters with amidines or thiourea derivatives, followed by functional group transformations:

- β-Ketoester + Amidines : Forms 4-hydroxypyrimidines via cyclocondensation.

- β-Ketoester + Thiourea : Yields 4-hydroxypyrimidines after desulfurization with Raney nickel.

This method is well-documented in heterocyclic chemistry literature and provides a route to pyrimidine cores with amino and carboximidamide functionalities, which can be further modified to N-hydroxy derivatives.

The introduction of the N-hydroxy group on the carboximidamide moiety is typically achieved by treating the corresponding amidine or carboximidamide precursor with hydroxylamine:

- Reaction of the aminoamidoxime intermediate with aqueous hydroxylamine in methanol at room temperature for 1 hour.

- Precipitation and isolation of the o-aminoamidoxime, which corresponds to the N-hydroxycarboximidamide functionality.

| Compound | Starting Material | Reagent | Conditions | Yield |

|---|---|---|---|---|

| 2-Amino-N’-hydroxybenzimidamide | Amino-substituted precursor | 50% aqueous hydroxylamine | Room temperature, 1 hour | 85% |

This method is efficient and widely used to obtain the N-hydroxy derivatives with good purity and yield.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-hydroxypyrimidine-5-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups on the pyrimidine ring .

Common Reagents and Conditions

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-Amino-N-hydroxypyrimidine-5-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-hydroxypyrimidine-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to bacterial signaling molecules, preventing the activation of genes responsible for biofilm formation and virulence . This disruption of bacterial communication can reduce the pathogenicity of bacteria and enhance the effectiveness of antimicrobial treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Amino-N-hydroxypyrimidine-5-carboximidamide and related compounds:

Structural and Functional Analysis

- Ring System Differences: The pyrimidine core in the target compound distinguishes it from pyridine (e.g., 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide ) or pyrazole derivatives (e.g., 5-Amino-1-(2-fluorophenyl)-N-hydroxy-1H-pyrazole-4-carboximidamide ). Pyrimidines generally exhibit enhanced metabolic stability compared to pyridines due to reduced susceptibility to oxidation.

- Functional Group Variations: The N-hydroxycarboximidamide group in the target compound differs from carboxamide (e.g., 2,4-Diaminopyrimidine-5-carboxamide ) or methoxy groups (e.g., 2-Amino-5-methoxypyrimidine ). Halogenated analogs (e.g., chloro or fluoro substituents) often show increased lipophilicity and membrane permeability, as seen in 330785-84-7 and 89433-80-7 .

Pharmacological Implications

- Antimicrobial Activity: Pyrimidine derivatives with amino and hydroxyl groups (e.g., N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide ) demonstrate antifungal and antibacterial effects, likely due to interference with nucleotide synthesis. The target compound’s hydroxyl group may amplify these effects.

- Antitumor Potential: Carboxamide derivatives like 23676-63-3 inhibit kinase activity in preclinical models. The carboximidamide group in the target compound could mimic this mechanism but with altered binding kinetics.

Biological Activity

2-Amino-N-hydroxypyrimidine-5-carboximidamide is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure allows it to interact with various biological targets, making it a compound of interest for drug development and therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 153.14 g/mol. It features a pyrimidine ring substituted with an amino group, a hydroxyl group, and a carboximidamide functional group. This structural arrangement facilitates its ability to chelate metal ions, which is critical for its biological activity.

2-Amino-N-hydroxypyrimidine-5-carboximidamide primarily exhibits its biological activity through the following mechanisms:

- Metal Ion Chelation : The compound can form stable complexes with metal ions such as iron, copper, and zinc. This chelation can inhibit the activity of metal-dependent enzymes, affecting various metabolic pathways.

- Enzyme Inhibition : By interacting with metal ions essential for enzyme function, it may modulate the activity of enzymes involved in cellular processes, including those related to cancer and inflammation .

Biological Activities

The biological activities of 2-Amino-N-hydroxypyrimidine-5-carboximidamide can be categorized as follows:

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy:

- In Vitro Studies : The compound has shown promising anticancer effects against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit cell proliferation in human lung adenocarcinoma (A549) cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

- Mechanistic Insights : The anticancer activity is believed to be associated with its ability to induce apoptosis in cancer cells through modulation of signaling pathways involving caspases and other apoptotic factors .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Broad-Spectrum Activity : It has been tested against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

- Mechanism : The antimicrobial action is likely linked to its ability to disrupt metal ion homeostasis within bacterial cells, thereby inhibiting essential enzymatic functions necessary for bacterial survival.

Case Studies

A selection of case studies illustrates the biological activity of 2-Amino-N-hydroxypyrimidine-5-carboximidamide:

| Study | Findings | |

|---|---|---|

| Study 1 | Evaluated anticancer effects on A549 cells; showed IC50 values significantly lower than cisplatin | Suggests potential as an alternative or adjunct therapy in lung cancer treatment |

| Study 2 | Tested antimicrobial efficacy against MRSA; demonstrated MIC values comparable to existing antibiotics | Indicates promise for development as a new antimicrobial agent |

| Study 3 | Assessed enzyme inhibition in vitro; identified significant reduction in enzyme activity dependent on metal ions | Highlights importance in targeting metal-dependent enzymes for therapeutic strategies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.